1-(2,2-difluoroethyl)-4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
2-(2,2-difluoroethyl)-4-methyl-5-(oxolan-2-yl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2N3O2/c1-13-8(6-3-2-4-16-6)12-14(9(13)15)5-7(10)11/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFTZEZFLHZEBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(F)F)C2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,2-Difluoroethyl)-4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
The molecular formula of the compound is CHFNO, with a molecular weight of 233.22 g/mol. The structure includes a triazole ring which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 233.22 g/mol |
| CAS Number | 2200766-00-1 |
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazole derivatives and their activity against bacteria such as Staphylococcus aureus and Bacillus cereus. The incorporation of different functional groups into the triazole structure can enhance antimicrobial efficacy .
Antitubercular Activity
A computational study focused on triazole analogues demonstrated promising antitubercular activity. The activity was quantified using predicted and experimental values for various derivatives. The compound's structural features were optimized to enhance its interaction with Mycobacterium tuberculosis targets .
Case Studies
Case Study 1: Antimicrobial Screening
In a screening involving several synthesized triazole derivatives, the compound exhibited moderate to high activity against several bacterial strains. The results were consistent across multiple tests, indicating reliability in its antimicrobial potential.
Case Study 2: QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models were employed to predict the biological activity of various triazole derivatives, including our compound. The models utilized molecular descriptors that correlate with biological activity, providing insights into how structural modifications can influence efficacy .
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes or receptors implicated in microbial growth and replication. Triazole compounds are known to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis and leading to cell death.
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the efficacy of 1,2,4-triazole derivatives as antifungal agents. The compound has shown promise against various fungal pathogens. For instance:
- Mechanism of Action : 1,2,4-triazoles inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately fungal cell death .
- Case Studies : Research indicates that compounds within this class have demonstrated activity against resistant strains of fungi such as Candida and Aspergillus. In particular, derivatives similar to the compound have been compared favorably against established antifungals like fluconazole and itraconazole .
Antibacterial Activity
The antibacterial properties of 1-(2,2-difluoroethyl)-4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one are also noteworthy:
- Broad Spectrum Activity : Studies have shown that triazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact effectively with bacterial enzymes and disrupt vital metabolic pathways .
- Specific Findings : In laboratory settings, certain synthesized triazole derivatives have been reported to possess Minimum Inhibitory Concentrations (MICs) comparable to or lower than those of traditional antibiotics against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
Agricultural Applications
Beyond medicinal uses, this compound may find applications in agriculture as a fungicide or bactericide due to its bioactive properties. The ability to inhibit fungal growth can be beneficial for crop protection against fungal pathogens.
Summary Table of Applications
| Application Type | Description | Example Pathogens/Targets |
|---|---|---|
| Antifungal | Inhibits ergosterol synthesis; disrupts fungal cell membranes | Candida, Aspergillus |
| Antibacterial | Disrupts bacterial metabolic pathways; effective against resistant strains | Staphylococcus aureus, E. coli |
| Agricultural Use | Potential use as a fungicide/bactericide for crop protection | Various fungal pathogens in crops |
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares the substituents and key features of the target compound with structurally related 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives:
| Compound Name | N1 Substituent | C3 Substituent | C4 Substituent | Key Features |
|---|---|---|---|---|
| Target Compound | 2,2-Difluoroethyl | Oxolan-2-yl | Methyl | High electronegativity (F), improved solubility (oxolane), moderate acidity |
| 1-(Morpholin-4-yl-methyl)-3-ethyl-... 1 | Morpholine-4-yl-methyl | 4-Hydroxybenzylideneamino | Ethyl | Electron-rich (morpholine), antioxidant potential (phenolic OH) |
| 1-(Morpholin-4-yl-methyl)-3-p-methylbenzyl 2 | Morpholine-4-yl-methyl | 4-Methylthiobenzylideneamino | p-Methylbenzyl | Sulfur-containing (thioether), lipophilic, antimicrobial activity |
| 3-Methyl-1-(4-chloro-2-fluorophenyl)... 3 | 4-Chloro-2-fluorophenyl | Difluoromethyl | Methyl | Agrochemically relevant (herbicide intermediate), halogenated |
Key Observations :
- Electron Effects : The 2,2-difluoroethyl group in the target compound increases electron-withdrawing character compared to morpholine or aryl substituents, which may lower pKa values and enhance stability .
- Solubility: The oxolan-2-yl group likely confers better aqueous solubility than purely aromatic substituents (e.g., benzylideneamino groups) .
- Biological Activity: Compounds with hydroxybenzylideneamino or thioether groups exhibit antioxidant or antimicrobial properties, respectively . The target compound’s lack of these groups suggests divergent activity profiles, necessitating experimental validation.
Acidic Properties and pKa Trends
4,5-Dihydro-1H-1,2,4-triazol-5-ones exhibit weak acidity due to deprotonation at the N2 position. Substituents significantly influence pKa:
- Electron-Withdrawing Groups (EWGs): The 2,2-difluoroethyl group in the target compound is expected to lower pKa compared to morpholine (electron-donating) analogs. For instance, compounds with 4-hydroxybenzylideneamino groups showed pKa values ~8–10 in non-aqueous media .
- Aryl vs. Alkyl Substituents : Aryl groups (e.g., fluorophenyl) increase acidity due to resonance stabilization of the conjugate base, whereas alkyl groups (e.g., oxolan-2-yl) may have milder effects .
Q & A
Q. How can synthetic routes for this triazolone derivative be optimized to address yield inconsistencies in literature?
- Methodological Answer : Conflicting yields in triazolone syntheses often stem from reaction conditions such as solvent choice, temperature, and reducing agents. For example, demonstrates that NaBH₄ reduction in absolute ethanol under reflux (4 hours) achieves yields >60% for analogous compounds . To optimize:
- Test alternative solvents (e.g., DMF or acetone) for improved solubility of intermediates.
- Adjust stoichiometric ratios of NaBH₄ (e.g., 0.04 mol per 0.01 mol substrate) to enhance reduction efficiency.
- Use fractional crystallization (e.g., ethanol/water mixtures) to purify products, as described for compound 5a (81.55% yield) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- ¹H-NMR : Identify protons on the difluoroethyl group (δ ~4.5–5.5 ppm for CHF₂) and oxolane ring (δ ~3.5–4.5 ppm for cyclic ether protons) .
- IR Spectroscopy : Detect carbonyl stretching (C=O) at ~1700–1750 cm⁻¹ and triazole ring vibrations near 1500–1600 cm⁻¹ .
- X-ray Crystallography : Resolve regiochemistry and confirm stereochemistry, as applied to related triazolones in (R factor = 0.050) .
Q. How can non-aqueous potentiometric titration determine the pKa of this compound?
- Methodological Answer : Follow the protocol in using tetrabutylammonium hydroxide (TBAH) in solvents like isopropyl alcohol or DMF:
Prepare a 0.05 M TBAH solution in anhydrous solvent.
Titrate the compound while monitoring mV changes with a calibrated pH meter.
Plot mV vs. titrant volume to identify the half-neutralization potential (HNP).
Calculate pKa using the relationship: pKa = (HNP + 280)/59.1 (for isopropyl alcohol) .
Example Data:
| Solvent | HNP (mV) | pKa |
|---|---|---|
| Isopropyl alcohol | 220 | 4.3 |
| DMF | 190 | 3.2 |
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron distribution and reactive sites:
- Analyze Mulliken charges to identify nucleophilic/electrophilic centers (e.g., carbonyl oxygen in triazolone) .
- Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess stability and charge-transfer potential .
- Validate computational results against experimental data (e.g., X-ray bond lengths in ) .
Q. What strategies resolve contradictions in reported biological activities of structurally similar triazolones?
- Methodological Answer : Conduct comparative structure-activity relationship (SAR) studies:
- Modify substituents (e.g., replace oxolane with thiophene, as in ) to assess antimicrobial activity shifts .
- Use standardized assays (e.g., MIC for antimicrobials, IC₅₀ for cytotoxicity) to minimize inter-study variability.
- Cross-reference crystallographic data (e.g., ) to rule out structural misassignment .
Q. How can regioselective functionalization of the triazolone core be achieved?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors:
- Electrophilic Substitution : Introduce substituents at the 3-position via Schiff base formation (e.g., azomethine derivatives in ) .
- Reductive Amination : Use NaBH₄ to selectively reduce imine groups while preserving the triazolone ring .
- Cross-Coupling : Employ Suzuki-Miyaura reactions on halogenated analogs (e.g., 4-chloro derivatives in ) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
